molecular formula C9H14O4 B3048560 Ethyl 2-acetyl-3-oxopentanoate CAS No. 17448-81-6

Ethyl 2-acetyl-3-oxopentanoate

Cat. No.: B3048560
CAS No.: 17448-81-6
M. Wt: 186.2 g/mol
InChI Key: MBEMCNGCJQPXAH-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-oxopentanoate is an organic compound with the molecular formula C9H14O4. It is a derivative of pentanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-oxopentanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and acetylacetone in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and bioactive molecules.

    Industry: this compound is used in the production of fine chemicals, agrochemicals, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes and altering metabolic processes. The presence of both acetyl and oxo groups allows it to participate in various chemical transformations, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Ethyl 2-acetyl-3-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 2-acetyl-4-oxopentanoate: Similar in structure but with a different position of the oxo group.

    Ethyl 2,4,4-trimethyl-3-oxopentanoate: Contains additional methyl groups, affecting its reactivity and properties.

    Cyclohexyl 4-oxopentanoate: Features a cyclohexyl group, which alters its chemical behavior and applications.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-acetyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-7(11)8(6(3)10)9(12)13-5-2/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEMCNGCJQPXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499088
Record name Ethyl 2-acetyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17448-81-6
Record name Ethyl 2-acetyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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